3-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of nitro-substituted aromatic compounds is often achieved through nitration reactions. Paper discusses the nitration of benzo[b]thiophen-2-carboxylic acid and its derivatives, which results in a mixture of substitution products. Although the specific compound of interest is not synthesized in this study, the methodology could be relevant. The nitration reactions are performed under different conditions, and the structures of new compounds are established by NMR spectroscopy. This suggests that similar synthetic routes could potentially be applied to the synthesis of 3-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate, with careful control of reaction conditions to favor the desired nitration position.
Molecular Structure Analysis
The molecular structure of aromatic nitro compounds can be complex, and the position of the nitro group can significantly influence the compound's properties. In paper , NMR spectroscopy is used to establish the structures of nitration products. This technique could also be applied to determine the molecular structure of 3-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate, providing insights into its electronic configuration and the spatial arrangement of its atoms.
Chemical Reactions Analysis
The reactivity of nitro-substituted compounds with various reagents can lead to a wide range of products. Paper explores the reactions of 3-aryl-1-propylamines with nitrous acid, resulting in different alcohol and benzene derivatives. Although the compound of interest is not directly studied, this paper indicates that nitro-substituted aromatic compounds can undergo reactions with nitrous acid to form various products, depending on the substituents present. This information could be extrapolated to predict the chemical behavior of 3-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate in the presence of nitrous acid or other reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. While the papers provided do not discuss the specific properties of 3-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate, paper mentions unusual features in the infrared (IR) spectra of some esters of nitro-substituted benzo[b]thiophen derivatives. This suggests that IR spectroscopy could be a valuable tool in analyzing the physical and chemical properties of the compound , such as identifying functional groups and assessing its purity.
Scientific Research Applications
Synthesis and Chemical Reactions
3-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate has been utilized in various chemical synthesis processes. For instance, a study described the synthesis of 10-methoxy-4,8-dinitro-6H-benzo[2,3-c]chromen-6-one, using methoxy-5-nitrobenzaldehyde, which undergoes reactions akin to those involving 3-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate (Havaldar, Bhise, & Burudkar, 2004).
Benzodioxole derivatives, like 3-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate, have been synthesized and characterized, demonstrating their potential in various chemical reactions and syntheses (Narasimhan, Heimgartner, Hansen, & Schmid, 1973).
Photocleavage and Photoinitiation
Studies on 1-Acyl-7-nitroindolines, which are structurally related to 3-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate, have investigated the effect of electron-donating substituents on photolysis efficiency. Such compounds are useful as photolabile precursors in various applications (Papageorgiou & Corrie, 2000).
The influence of benzodioxole derivatives on the photoinitiation efficiency of benzophenone has been studied, demonstrating the potential of benzodioxole-based compounds in photoinitiation systems (Yang, Xu, Shi, & Nie, 2012).
Biological Activity
Certain benzodioxole analogues have been reported for their insecticidal activity, which could indicate potential applications of 3-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate in similar domains (Vanmellaert, Deloof, & Jurd, 1983).
Chemical constituents from Dendrobium densiflorum, including benzodioxole derivatives, exhibited anti-platelet aggregation activity, suggesting a possible avenue for the exploration of 3-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate in similar studies (Fan, Wang, Wang, Qin, & Zhao, 2001).
Structural Analysis and Crystallography
- Crystal structures of compounds with similar structural motifs have been analyzed, providing insights that could be relevant for the study of 3-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate (Loghmani-Khouzani, Abdul Rahman, Robinson, Yaeghoobi, & Kia, 2009).
Safety And Hazards
properties
IUPAC Name |
(3-nitrophenyl) 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19NO7/c1-32-23-15-18(26(29)33-22-14-8-13-21(17-22)28(30)31)16-24-25(23)35-27(34-24,19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-17H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHRBSBYHVVDIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC5=CC=CC(=C5)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate |
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